Fmoc-Alpha-Me-D-Orn(Boc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Alpha-Me-D-Orn(Boc)-OH is a synthetic amino acid derivative used in peptide synthesis. It is protected by two groups: the Fmoc (9-fluorenylmethyloxycarbonyl) group at the N-terminus and the Boc (tert-butyloxycarbonyl) group at the side chain. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Alpha-Me-D-Orn(Boc)-OH typically involves the protection of the amino and side chain groups of ornithine. The process begins with the methylation of the alpha carbon of D-ornithine, followed by the protection of the amino group with the Fmoc group and the side chain with the Boc group. The reaction conditions often involve the use of organic solvents and bases to facilitate the protection steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Alpha-Me-D-Orn(Boc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used for Fmoc deprotection, while trifluoroacetic acid (TFA) is used for Boc deprotection.
Coupling: Reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used to facilitate peptide bond formation
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-Alpha-Me-D-Orn(Boc)-OH is used in the synthesis of complex peptides and proteins. Its stability and ease of deprotection make it a valuable tool in solid-phase peptide synthesis .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes .
Medicine
In medicine, peptides containing this compound are explored for their therapeutic potential, including as drug candidates for various diseases .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and products, including pharmaceuticals and diagnostic tools .
Mechanism of Action
The mechanism of action of Fmoc-Alpha-Me-D-Orn(Boc)-OH involves its incorporation into peptides during synthesis. The Fmoc and Boc groups protect the amino and side chain groups, respectively, preventing unwanted reactions. Upon deprotection, the free amino and side chain groups participate in peptide bond formation, allowing the synthesis of specific peptide sequences .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Orn(Boc)-OH: Similar but without the alpha-methyl group.
Fmoc-Lys(Boc)-OH: Similar structure but with lysine instead of ornithine.
Fmoc-Dab(Boc)-OH: Similar structure but with diaminobutyric acid instead of ornithine
Uniqueness
Fmoc-Alpha-Me-D-Orn(Boc)-OH is unique due to the presence of the alpha-methyl group, which can influence the conformation and reactivity of the resulting peptides. This modification can enhance the stability and biological activity of the peptides .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-25(2,3)34-23(31)27-15-9-14-26(4,22(29)30)28-24(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,9,14-16H2,1-4H3,(H,27,31)(H,28,32)(H,29,30)/t26-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGFTODLQPYAOF-AREMUKBSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCCNC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171860-40-5 |
Source
|
Record name | (R)-NÏ?-(t-Butoxycarbonyl)-Nα-(9-fluorenylmethoxycarbonyl)-α-methylornithin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.